Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Brand Name:
Vulcanchem
CAS No.:
86701-10-2
VCID:
VC0164342
InChI:
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Molecular Formula:
C30H49N5O6
Molecular Weight:
575.7 g/mol
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
CAS No.: 86701-10-2
Reference Standards
VCID: VC0164342
Molecular Formula: C30H49N5O6
Molecular Weight: 575.7 g/mol
CAS No. | 86701-10-2 |
---|---|
Product Name | Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- |
Molecular Formula | C30H49N5O6 |
Molecular Weight | 575.7 g/mol |
IUPAC Name | N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Standard InChI | InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+ |
Standard InChIKey | HZIRBXILQRLFIK-OBGWFSINSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Appearance | Unit:1mgPurity:98+%Physical solid |
Synonyms | 6-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminocaproylsphingosine C6-NBD-Cer C6-NBD-ceramide N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine NBD C6-Cer NBD-ceramide |
Reference | 1. A. Rosenwald andR. Pagano “Inhibition of glycoprotein traffic through the secretory pathway by ceramide” Journal of Biological Chemistry, Vol. 268pp. 4577-4579, 19932. N. Lipsky, R. Pagano “Intracellular translocation of fluorescent sphingolipids in cultured fibroblasts: Endogenously synthesized sphingomyelin andglucocerebroside analogues pass through the golgi apparatus en route to the plasma membrane” Journal of Cell Biology, Vol. 100 pp. 27-34, 19853. J. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 2003 |
PubChem Compound | 6379314 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume